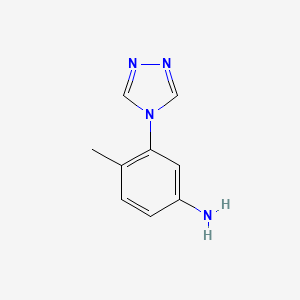
4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline
説明
4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Triazoles
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two main types, 1,2,3-triazoles and 1,2,4-triazoles, exhibit significant biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of various substituents can enhance these activities, making triazole derivatives valuable in medicinal chemistry .
Biological Activities
Antimicrobial Activity
Triazole derivatives have demonstrated substantial antimicrobial properties against a variety of pathogens. Studies have shown that compounds with a triazole moiety can inhibit the growth of bacteria and fungi effectively. For instance, this compound has been evaluated for its activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Antifungal Activity
Research indicates that triazole derivatives possess potent antifungal properties. For example, studies have reported that modifications to the triazole ring can significantly enhance antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for various triazole derivatives often fall within low micromolar ranges .
Anticancer Properties
The anticancer potential of this compound is also noteworthy. Compounds in this class have been shown to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation. For instance, they can inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi .
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or affect its replication processes, leading to cytotoxic effects in rapidly dividing cells .
Study 1: Antimicrobial Efficacy
In a study conducted by Mermer et al., a series of triazole derivatives including this compound were tested for antimicrobial activity against S. aureus, E. coli, and C. albicans. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .
Study 2: Antifungal Activity
Another investigation focused on the antifungal efficacy of triazole derivatives against clinical isolates of Candida species. The study found that compounds with a similar structural framework to this compound displayed MIC values ranging from 0.01 to 0.27 μmol/mL against resistant strains .
Data Table: Biological Activity Summary
特性
IUPAC Name |
4-methyl-3-(1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-3-8(10)4-9(7)13-5-11-12-6-13/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNPQSHIMCQHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















